3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 141783-63-3
VCID: VC21112025
InChI: InChI=1S/C9H15NO4S/c1-9(2,3)14-8(13)10-4-5-15-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)
SMILES: CC(C)(C)OC(=O)N1CCSC1C(=O)O
Molecular Formula: C9H15NO4S
Molecular Weight: 233.29 g/mol

3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid

CAS No.: 141783-63-3

Cat. No.: VC21112025

Molecular Formula: C9H15NO4S

Molecular Weight: 233.29 g/mol

* For research use only. Not for human or veterinary use.

3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid - 141783-63-3

Specification

CAS No. 141783-63-3
Molecular Formula C9H15NO4S
Molecular Weight 233.29 g/mol
IUPAC Name 3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-2-carboxylic acid
Standard InChI InChI=1S/C9H15NO4S/c1-9(2,3)14-8(13)10-4-5-15-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)
Standard InChI Key HYAXPNDMEODKHI-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCSC1C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCSC1C(=O)O

Introduction

Chemical Properties and Structure

3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid features a five-membered thiazolidine ring with a sulfur atom and nitrogen atom in the 1 and 3 positions, respectively. The compound is functionalized with a tert-butoxycarbonyl (Boc) protective group at the nitrogen position and a carboxylic acid group at the C-2 position. This structural arrangement confers both stability and reactivity that are valuable in chemical synthesis.

The compound has the molecular formula C₉H₁₅NO₄S with a molecular weight of 233.28-233.29 g/mol . Its structure can be represented using the SMILES notation CC(C)(C)OC(=O)N1CCSC1C(=O)O . The presence of the Boc group significantly enhances the compound's stability and solubility, making it suitable for various biological applications, particularly in medicinal chemistry.

Physical and Chemical Characteristics

The physical properties of 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid are summarized in the following table:

PropertyValueReference
CAS Number141783-63-3 (racemic)
CAS Number891192-95-3 (S-isomer)
Molecular FormulaC₉H₁₅NO₄S
Molecular Weight233.28-233.29 g/mol
Melting Point95°C (racemic)
Melting Point90-93°C (S-isomer)
Physical StateSolid
InChI KeyHYAXPNDMEODKHI-LURJTMIESA-N (S-isomer)
PubChem ID14775612

The compound is stable under recommended storage conditions but is incompatible with oxidizing agents . The presence of the carboxylic acid group gives it acidic properties, while the Boc group provides protection for the nitrogen atom, preventing unwanted reactions during synthetic procedures.

Isomeric Forms

3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid exists in different stereoisomeric forms due to the presence of a stereogenic center at the C-2 position. The two main isomeric forms identified in the literature include:

(S)-3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid

This stereoisomer has the CAS number 891192-95-3 and exhibits specific optical properties . The (S)-isomer shows an optical rotation of −47° (c=5 in Methanol) . This isomer is often preferred in asymmetric synthesis and pharmaceutical applications where stereochemistry is crucial.

Racemic 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid

The racemic mixture (containing both R and S isomers) has the CAS number 141783-63-3 . The racemic form generally has different physical properties compared to the pure stereoisomers, particularly in terms of melting point and solubility.

Synthesis Methods

The synthesis of 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid typically involves a multi-step process that begins with readily available starting materials. The most common synthetic route involves the reaction of L-cysteine with aromatic aldehydes in the presence of tert-butyloxycarbonyl anhydride (Boc₂O).

General Synthetic Procedure

The synthesis generally follows these key steps:

  • Formation of a thiazolidine ring from L-cysteine and an aldehyde

  • Protection of the nitrogen with a Boc group using Boc₂O

  • Purification of the final product

This method allows for high yields and purity of the final product, facilitating further biological evaluations. The reaction can be controlled to favor either the racemic mixture or specific stereoisomers depending on the reaction conditions and starting materials.

Biological Activity

Research has demonstrated that 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid and its derivatives exhibit significant biological activities, particularly antibacterial properties .

Antibacterial Properties

Studies have shown that 3-(tert-butoxycarbonyl)-2-arylthiazolidine-4-carboxylic acid derivatives (related compounds to our subject) exhibit potent antibacterial activities against various bacterial strains . Most of these derivatives demonstrated better antibacterial activities against both Gram-positive and Gram-negative bacterial strains compared to the corresponding 2-arylthiazolidine-4-carboxylic acid derivatives lacking the Boc group .

The antibacterial activity has been assessed against the following bacterial strains:

  • Gram-positive bacteria: Bacillus subtilis ATCC 6633 and Staphylococcus aureus ATCC 6538

  • Gram-negative bacteria: Escherichia coli ATCC 35218 and Pseudomonas aeruginosa ATCC 13525

A related compound, (2RS,4R)-3-(tert-butoxycarbonyl)-2-(5-fluoro-2-hydroxyphenyl)thiazolidine-4-carboxylic acid, showed particularly powerful antibacterial activities against P. aeruginosa with an IC₅₀ value of 0.195 μg/mL, which was superior to the positive controls Penicillin G and Kanamycin B .

Mechanism of Action

The mechanism through which 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid and its derivatives exert their antibacterial effects involves several biochemical pathways. The primary mechanisms include:

  • Inhibition of bacterial enzyme activities

  • Disruption of cell wall synthesis

  • Interference with metabolic processes within the bacteria

These mechanisms collectively contribute to the compound's effectiveness against various bacterial strains. The presence of the Boc group appears to be crucial for the enhanced antibacterial activity observed in these compounds, possibly by increasing membrane permeability or target binding affinity .

Structure-Activity Relationships

Recent studies have focused on understanding the structure-activity relationships (SAR) of derivatives of 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid . The findings suggest that:

  • The presence of the Boc group significantly enhances antibacterial activity

  • Modifications to the thiazolidine ring or Boc group can substantially influence the compound's biological properties

  • Aryl substituents at the C-2 position, particularly those with electron-withdrawing groups, often increase antibacterial potency

  • The stereochemistry at both C-2 and C-4 positions plays a critical role in determining activity

Based on the biological results from testing various derivatives, it was observed that the substitution pattern on the aromatic ring when present at the C-2 position significantly affects the antibacterial activity. Specifically, hydroxyl and halogen substituents, especially in the ortho and para positions, appear to enhance the antibacterial properties .

Applications in Organic Synthesis

3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid is widely used as an organic chemical synthesis intermediate . Its applications include:

Peptide Synthesis

The compound serves as a valuable building block in peptide synthesis, where the Boc group provides protection for the nitrogen while allowing selective reactions at the carboxylic acid group. This makes it particularly useful in the synthesis of peptides containing thiazolidine rings.

Pharmaceutical Intermediates

As an intermediate in pharmaceutical synthesis, it contributes to the development of various bioactive compounds, including potential antibacterial agents . The compound's ability to serve as a scaffold for further modification makes it valuable in medicinal chemistry.

Asymmetric Synthesis

The stereochemically pure forms, particularly the (S)-isomer, find applications in asymmetric synthesis, where they can be used to introduce chirality in target molecules.

Research Developments

Recent research has expanded our understanding of 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid and its derivatives. Some notable developments include:

  • Synthesis of novel derivatives with enhanced antibacterial properties

  • Investigation of potential applications beyond antibacterial activity

  • Exploration of structure-activity relationships to optimize biological activity

  • Development of more efficient synthetic routes to obtain the compound in higher yields and purity

These research efforts continue to enhance our understanding of the compound's properties and potential applications in various fields.

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